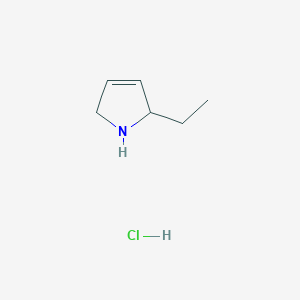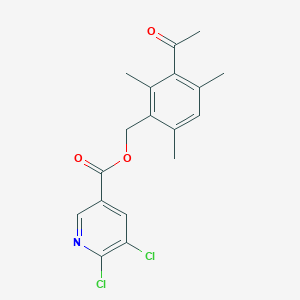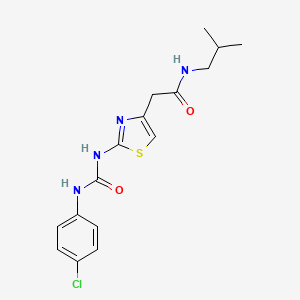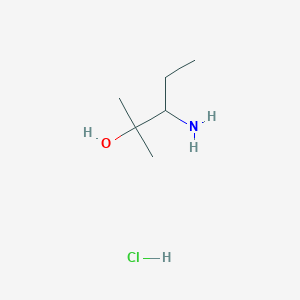
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
科学的研究の応用
Synthesis and Biochemical Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. This research focused on optimizing the spacer length linking two pharmacophoric moieties to achieve high inhibitory activities. The study highlights the potential use of similar urea compounds in developing treatments for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain (Vidaluc et al., 1995).
Osmolyte Mixture in Marine Organisms
Research into marine cartilaginous fishes and the coelacanth revealed the use of a urea-methylamine mixture as osmolytes. These compounds act as protein stabilizers in organisms facing environmental water stress. The study suggests potential applications of urea derivatives in understanding and mimicking natural stress responses in aquatic organisms (Lin & Timasheff, 1994).
Anion Receptors for Amino-Acid Derivatives
Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been synthesized to study their binding constants with N-protected amino acid salts. These urea derivatives offer insights into the development of anion receptors, which can have applications in biochemistry and pharmaceuticals for targeted molecule recognition (Roussel et al., 2006).
Neuropeptide Y5 Receptor Antagonists
Trisubstituted phenyl urea derivatives were explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. This research is crucial for developing treatments for obesity and other metabolic disorders, as NPY5 receptor antagonism could reduce food intake and promote weight loss (Fotsch et al., 2001).
Conformational Adjustments in Molecular Assemblies
Studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea derivatives have shed light on conformational adjustments over intramolecular hydrogen-bonded synthons. This research has implications for the design of molecular assemblies and materials science, particularly in developing novel crystal structures and materials with specific properties (Phukan & Baruah, 2016).
Urea-Fluoride Interaction Studies
Research on 1,3-bis(4-nitrophenyl)urea's interaction with various oxoanions, including fluoride, has provided valuable insights into hydrogen bonding and proton transfer mechanisms. These studies are essential for developing sensors and understanding molecular interactions in various chemical and biochemical contexts (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-5-2-3-6-14(12)18-17(20)19-16(13-8-10-21-11-13)15-7-4-9-22-15/h2-11,16H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQNOAGLNZVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)


![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)


![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)


![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)
![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)